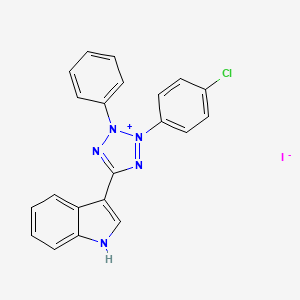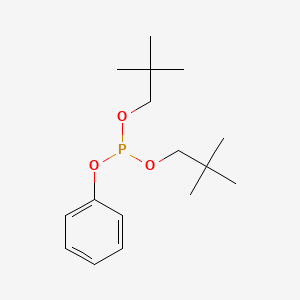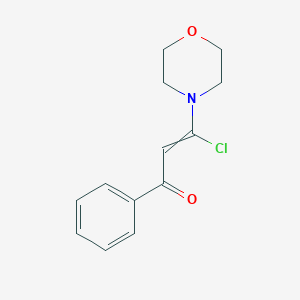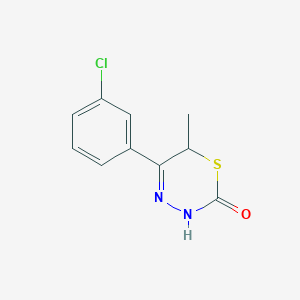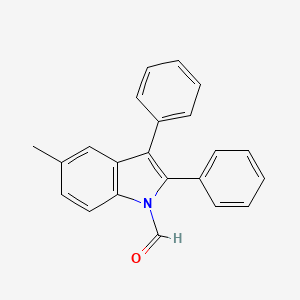
5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions . Another method includes the use of multicomponent reactions, which offer a direct and rapid synthesis route .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale production. This includes using methanesulfonic acid as a catalyst and refluxing the reaction mixture in methanol to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: 5-Methyl-2,3-diphenyl-1H-indole-1-carboxylic acid.
Reduction: 5-Methyl-2,3-diphenyl-1H-indole-1-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it can act as an agonist at the aryl hydrocarbon receptor, modulating immune responses . The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Shares the indole core structure but differs in the position and type of substituents.
5-Methyl-1H-indole-3-carbaldehyde: Similar structure but with different substitution patterns.
2-Phenylindole: Lacks the aldehyde group but has a similar indole and phenyl structure.
Uniqueness
5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, diphenyl, and aldehyde groups makes it a versatile compound for various applications .
Properties
CAS No. |
83824-13-9 |
|---|---|
Molecular Formula |
C22H17NO |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-methyl-2,3-diphenylindole-1-carbaldehyde |
InChI |
InChI=1S/C22H17NO/c1-16-12-13-20-19(14-16)21(17-8-4-2-5-9-17)22(23(20)15-24)18-10-6-3-7-11-18/h2-15H,1H3 |
InChI Key |
IYXUYBOAJBEPJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


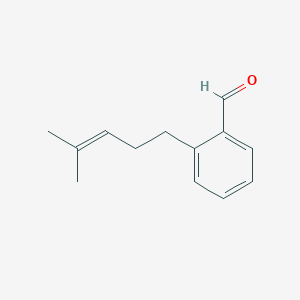
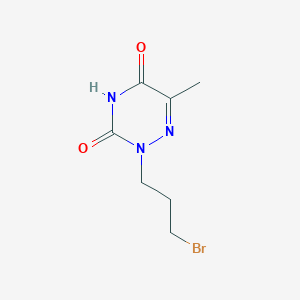
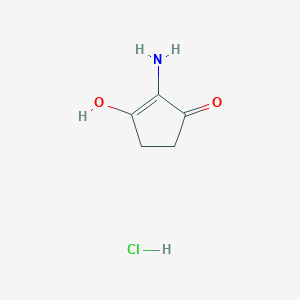


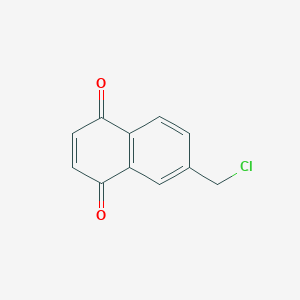
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
